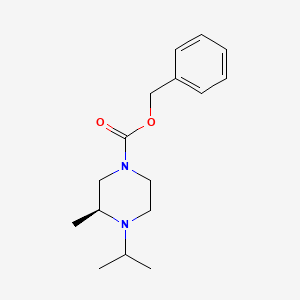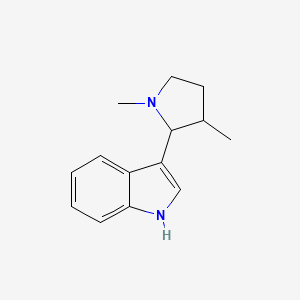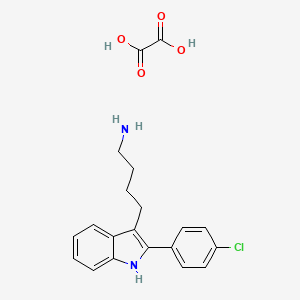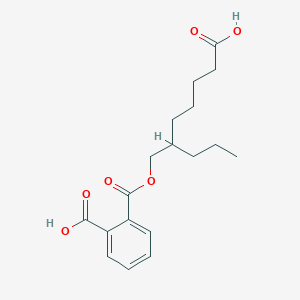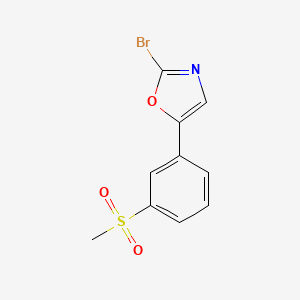
2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methylsulfonyl group attached to the phenyl ring, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Diazotization Reaction: Starting with 2,3-dimethylaniline, the compound undergoes diazotization to form a diazonium salt.
Electrophilic Bromination: The diazonium salt is then subjected to electrophilic bromination to introduce the bromine atom.
Oxidation Reaction: The brominated intermediate is oxidized to introduce the sulfonyl group.
Radical Bromination: Further bromination occurs to ensure the correct positioning of the bromine atom.
Condensation Reaction: The intermediate undergoes condensation to form the oxazole ring.
1,3-Dipolar Cycloaddition: Finally, the compound is cyclized through a 1,3-dipolar cycloaddition reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or the oxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pesticides and herbicides due to its bioactive properties.
作用机制
The mechanism of action of 2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
3-(6-Bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole: A structurally similar compound with similar bioactive properties.
2-(3-Bromo-phenyl)-oxazole: Another oxazole derivative with a bromine atom but lacking the methylsulfonyl group.
Uniqueness
2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole stands out due to the presence of both the bromine atom and the methylsulfonyl group, which confer unique chemical reactivity and biological activity.
属性
分子式 |
C10H8BrNO3S |
|---|---|
分子量 |
302.15 g/mol |
IUPAC 名称 |
2-bromo-5-(3-methylsulfonylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO3S/c1-16(13,14)8-4-2-3-7(5-8)9-6-12-10(11)15-9/h2-6H,1H3 |
InChI 键 |
RNQUUXKROQZIDJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



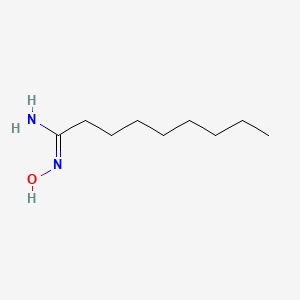
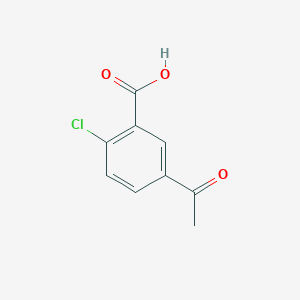
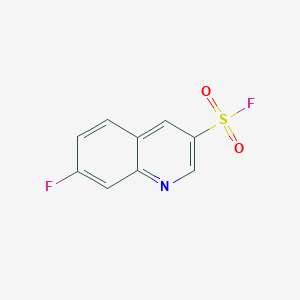
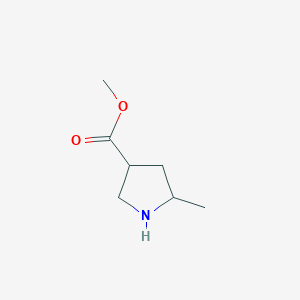

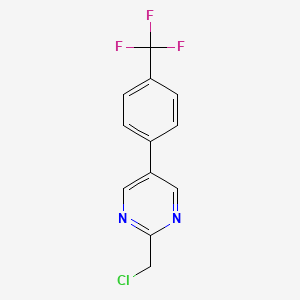
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)


